(6-Aminocyclohex-3-en-1-yl)methanol

antibacterial heterocyclic chemistry minimum inhibitory concentration

(6-Aminocyclohex-3-en-1-yl)methanol (CAS 191803-49-3) is a chiral cyclohexene derivative that serves as a bifunctional amino-alcohol building block in medicinal chemistry and organic synthesis. With a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol, it possesses both a primary amine and a primary alcohol functional group on a six-membered carbocyclic ring containing a double bond at the 3-position.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 191803-49-3
Cat. No. B069793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminocyclohex-3-en-1-yl)methanol
CAS191803-49-3
Synonyms3-Cyclohexene-1-methanol,6-amino-(9CI)
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1C=CCC(C1CO)N
InChIInChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2
InChIKeySZLMSKCXLLFJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Aminocyclohex-3-en-1-yl)methanol (CAS 191803-49-3): A Key Bifunctional Cyclohexene Building Block for Drug Discovery and Advanced Synthesis


(6-Aminocyclohex-3-en-1-yl)methanol (CAS 191803-49-3) is a chiral cyclohexene derivative that serves as a bifunctional amino-alcohol building block in medicinal chemistry and organic synthesis [1][2]. With a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol, it possesses both a primary amine and a primary alcohol functional group on a six-membered carbocyclic ring containing a double bond at the 3-position [3]. Its calculated physicochemical properties, including a topological polar surface area (TPSA) of 46.25 Ų, a LogP of approximately -0.22, and compliance with Lipinski's Rule of Five, indicate favorable drug-like characteristics [4]. The compound is commercially available at 95-97% purity and exists as distinct stereoisomers, including the (1R,6S) and (1R,6R) enantiomers, making it a valuable chiral intermediate for the construction of diverse heterocyclic scaffolds .

(6-Aminocyclohex-3-en-1-yl)methanol: Why Generic Aminocyclohexane Substitutes Fail in Performance-Driven Applications


The unique chemical reactivity and biological profile of (6-Aminocyclohex-3-en-1-yl)methanol cannot be replicated by its saturated or differently substituted aminocyclohexane analogs due to three key structural features: (1) the presence of a non-conjugated olefinic double bond in the cyclohexene ring, which is critical for downstream cycloaddition, oxidative functionalization, and the generation of conformationally rigid scaffolds [1]; (2) the specific relative stereochemistry of the 6-amino and 1-hydroxymethyl substituents, which dictates the regio- and stereochemical outcomes in heterocycle synthesis ; and (3) the distinct physicochemical signature, including a significantly lower LogP value (-0.218) compared to saturated aminocyclohexyl methanols (e.g., trans-2-aminocyclohexyl methanol LogP = 0.144) [2][3], impacting solubility and membrane permeability. The data below demonstrate that substituting this compound with a simpler, commercially available aminocyclohexyl methanol would fundamentally alter the synthetic pathway, the biological activity of the resulting heterocyclic structures, and the overall drug-likeness of the final product [4].

Quantitative Evidence of (6-Aminocyclohex-3-en-1-yl)methanol (CAS 191803-49-3) Differentiation for Scientific Selection


Superior Antibacterial Activity of Cyclohexene-Fused 1,3-Oxazines Derived from (6-Aminocyclohex-3-en-1-yl)methanol

The (6-Aminocyclohex-3-en-1-yl)methanol scaffold is a critical precursor for synthesizing cyclohexene-fused 1,3-oxazines, a class of heterocycles with potent and selective antibacterial activity. In a direct head-to-head comparison, the trans-configured oxazine 2, derived from the aminocyclohexene core, was significantly more effective against a panel of bacterial strains than its cis-configured analog oxazine 1. The lowest Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for oxazine 2 were 3.91 μg/mL and 32.5 μg/mL, respectively, against a panel that included Staphylococcus aureus, Bacillus cereus, and Escherichia coli [1][2]. This demonstrates that the stereochemistry of the aminocyclohexene building block directly impacts the antimicrobial efficacy of the final fused heterocycle.

antibacterial heterocyclic chemistry minimum inhibitory concentration

Lipophilicity and Physicochemical Profile of (6-Aminocyclohex-3-en-1-yl)methanol vs. Saturated Aminocyclohexyl Methanols

The calculated partition coefficient (LogP) for (6-Aminocyclohex-3-en-1-yl)methanol is -0.218, which is significantly lower than that of its saturated analogs, such as trans-2-aminocyclohexyl methanol (LogP = 0.144) [1][2]. This cross-study comparison indicates that the presence of the double bond in the cyclohexene ring increases the compound's hydrophilicity. Furthermore, the acid dissociation constant (pKa) of the amino group is calculated to be 15.41, and the topological polar surface area (TPSA) is 46.25 Ų. The compound fully complies with Lipinski's Rule of Five [3].

physicochemical properties drug-likeness logP bioavailability

Synthetic Utility in Generating Fused Heterocycles via Diastereoselective Bromohydroxylation

(6-Aminocyclohex-3-en-1-yl)methanol derivatives are key intermediates in diastereoselective bromohydroxylation reactions to construct complex natural product scaffolds. This reactivity, which exploits the cyclohexene double bond, is not possible with fully saturated aminocyclohexane analogs. Research has shown that bromohydroxylation of oxazolidinones derived from this aminocyclohexene core proceeds with high diastereoselectivity, providing a critical step in the formal synthesis of the potent analgesic epibatidine [1][2]. This class-level inference confirms that the olefinic moiety is a critical functional handle for generating stereochemical complexity.

synthetic methodology diastereoselective heterocycle synthesis epibatidine

Validated Research Applications and Industrial Use Cases for (6-Aminocyclohex-3-en-1-yl)methanol (CAS 191803-49-3)


Stereocontrolled Synthesis of Cyclohexene-Fused 1,3-Oxazines as Novel Antimicrobial Agents

Medicinal chemists developing new antibacterial and antiparasitic agents can utilize the distinct stereoisomers of (6-Aminocyclohex-3-en-1-yl)methanol to build focused libraries of cyclohexene-fused 1,3-oxazines. As demonstrated by de Brito et al., the trans-configured oxazine derived from this scaffold exhibits significantly enhanced antimicrobial activity (MIC = 3.91 μg/mL) compared to its cis counterpart. This stereochemical control is only possible by starting with the appropriate chiral aminocyclohexene building block, making it an essential procurement target for groups exploring this novel class of heterocyclic anti-infectives [1].

Late-Stage Functionalization for Improving Aqueous Solubility of CNS-Penetrant Candidates

In lead optimization campaigns for central nervous system (CNS) or other targets, the improved hydrophilicity of (6-Aminocyclohex-3-en-1-yl)methanol (calculated LogP = -0.218) compared to saturated aminocyclohexyl methanols (LogP ≈ 0.1-0.6) can be strategically employed. Incorporating this cyclohexenyl fragment can increase a compound's aqueous solubility and potentially reduce unwanted lipophilicity-driven off-target effects like hERG binding or phospholipidosis, without resorting to strongly ionizable groups. Its compliance with Lipinski's Rule of Five further supports its use as a drug-like fragment for property-based design [2].

Diastereoselective Synthesis of Bridged Alkaloid Frameworks

Synthetic organic chemists engaged in the total synthesis of complex natural products, such as the alkaloid epibatidine, can leverage the cyclohexene double bond of this compound as a key functional handle for diastereoselective reactions. The documented bromohydroxylation of its oxazolidinone derivatives proceeds with high stereocontrol, enabling the construction of the challenging bridged azabicyclic core. This transformation is impossible with saturated aminocyclohexyl alcohols, highlighting the unique synthetic value of the olefinic moiety for accessing complex, biologically relevant architectures [3].

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